Cas no 6440-09-1 (4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate 化学的及び物理的性質

名前と識別子

-

- 4-(2H-triazol-4-yldisulfanyl)-2H-triazole

- Di-(1H-1,2,3-triazol-5-yl)disulfid

- 3H,3'H-4,4'-disulfanediyl-bis-[1,2,3]triazole

- 4,4'-Dithiobis(1,2,3-triazole)

- 4,4'-Di(1,2,3-triazolyl) Disulfide

- D3855

- 4,4'-Di(1,2,3-triazolyl) Disulfide Hydrate

- NULL

- 4,4'-Dithiobis(1,2,3-triazole) Hydrate

- dithiobis(triazole)

- Bis(1H-1,2,3-triazole-4-yl) persulfide

- 4,4'-Disulfanediylbis(2H-1,2,3-triazole)

- 4,4-Di(1,2,3-triazolyl) Disulfide

- 4-(2H-1,2,3-triazol-4-yldisulfanyl)-2H-1,2,3-triazole

- 6440-09-1

- DTXSID80629531

- PD193309

- 4,4'-Di(1,2,3-triazolyl)disulfide

- TD-3

- NLSOBKJRPPRVSB-UHFFFAOYSA-N

- SCHEMBL158090

- 4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate

-

- MDL: D155334

- インチ: 1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10)

- InChIKey: NLSOBKJRPPRVSB-UHFFFAOYSA-N

- SMILES: S(C1C([H])=NN([H])N=1)SC1C([H])=NN([H])N=1

計算された属性

- 精确分子量: 199.99400

- 同位素质量: 199.99388650g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0

- トポロジー分子極性表面積: 134

じっけんとくせい

- PSA: 133.74000

- LogP: 0.72220

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate Security Information

-

Symbol:

- Prompt:に警告

- 危害声明: H315-H319

- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3855-5g |

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate |

6440-09-1 | 98.0%(LC&T) | 5g |

¥1715.0 | 2022-06-10 | |

| TRC | D494393-10mg |

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate |

6440-09-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D494393-100mg |

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate |

6440-09-1 | 100mg |

$ 80.00 | 2022-06-05 | ||

| TRC | D494393-50mg |

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate |

6440-09-1 | 50mg |

$ 65.00 | 2022-06-05 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3855-1G |

4,4'-Di(1,2,3-triazolyl) Disulfide |

6440-09-1 | >98.0%(T)(HPLC) | 1g |

¥250.00 | 2024-04-16 | |

| Aaron | AR003L3K-1g |

4,4-Di(1,2,3-triazolyl) Disulfide |

6440-09-1 | 98% | 1g |

$40.00 | 2025-01-22 | |

| A2B Chem LLC | AB66212-200mg |

4,4'-Di(1,2,3-triazolyl) disulfide hydrate |

6440-09-1 | >98.0%(HPLC)(T) | 200mg |

$102.00 | 2024-04-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155334-200mg |

4,4'-Di(1,2,3-triazolyl) Disulfide Hydrate |

6440-09-1 | >98.0%(HPLC)(T) | 200mg |

¥212.00 | 2021-05-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536734-1g |

1,2-Di(1H-1,2,3-triazol-5-yl)disulfane |

6440-09-1 | 98% | 1g |

¥832.00 | 2024-05-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3855-5G |

4,4'-Di(1,2,3-triazolyl) Disulfide |

6440-09-1 | >98.0%(T)(HPLC) | 5g |

¥990.00 | 2024-04-16 |

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

4,4'-Di(1,2,3-triazolyl)Disulfide Hydrateに関する追加情報

4,4'-Di(1,2,3-Triazolyl)Disulfide Hydrate: A Comprehensive Overview

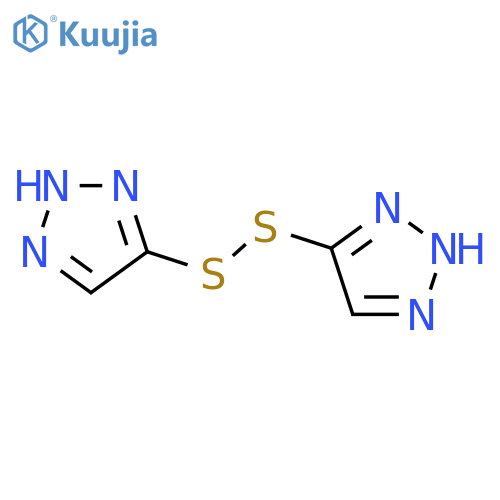

The compound with CAS No. 6440-09-1, commonly referred to as 4,4'-Di(1,2,3-triazolyl)disulfide hydrate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines the functional groups of triazoles and disulfides, making it a versatile building block for various applications.

Triazoles, as heterocyclic aromatic compounds, are known for their stability and reactivity. The presence of two triazole rings in this compound enhances its electronic properties and makes it a promising candidate for use in coordination chemistry and supramolecular assembly. Recent studies have highlighted the ability of this compound to act as a ligand in metal complexes, facilitating the formation of stable metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage and catalysis.

The disulfide group in 4,4'-Di(1,2,3-triazolyl)disulfide hydrate adds another layer of functionality to the molecule. Disulfides are known for their redox activity and ability to undergo reversible transformations under oxidative or reductive conditions. This property has been exploited in recent research to develop electrochemical sensors and redox-active materials for energy storage devices such as batteries and supercapacitors.

One of the most exciting developments involving this compound is its role in click chemistry. The triazole group is a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which has revolutionized the way complex molecules are synthesized. By incorporating this compound into click reactions, researchers have been able to create intricate molecular architectures with unprecedented precision.

In terms of synthesis, 4,4'-Di(1,2,3-triazolyl)disulfide hydrate can be prepared via a variety of methods. One common approach involves the reaction of sodium azide with an alkyne derivative in the presence of a copper catalyst. This method not only ensures high yields but also allows for fine-tuning of the product's properties by varying the substituents on the triazole rings.

The hydrate form of this compound adds hydroxyl groups to its structure, enhancing its solubility in polar solvents and improving its compatibility with biological systems. This makes it particularly useful in drug delivery systems and bioconjugation reactions. Recent studies have demonstrated its potential as a carrier for anti-cancer drugs due to its ability to target specific receptors on cancer cells.

In conclusion, 4,4'-Di(1,2,3-triazolyl)disulfide hydrate is a multifaceted compound with applications spanning from materials science to biomedicine. Its unique combination of functional groups and reactivity makes it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.

6440-09-1 (4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate) Related Products

- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)

- 172848-60-1(Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)

- 2490404-08-3(3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)

- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)

- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)

- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)

- 1305323-10-7(Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)